molecular formula C23H17N3O4S B2988356 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate CAS No. 851126-39-1

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate

Cat. No.: B2988356
CAS No.: 851126-39-1
M. Wt: 431.47
InChI Key: PYFUDLRJNMWNML-UHFFFAOYSA-N
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Description

3-Methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate is a synthetic heterocyclic compound intended for research and development purposes. It is strictly for laboratory use and is not classified as a medicinal or edible product. Research Applications and Value: This compound is of significant interest in medicinal chemistry research due to its structural features, which are common in biologically active molecules. The core 1-phenyl-3-methylpyrazole structure is a known pharmacophore, and its 5-acyloxy derivatives have been documented to receive considerable attention for their high antibacterial and biological activities . The incorporation of the (2-nitrophenyl)thio) moiety is a key design element, as nitroaromatic groups are often investigated for their potential as prodrugs activated by bacterial nitroreductase enzymes . Research on similar nitroheterocyclic compounds, including pyrazolines and triazoles, has shown promise in areas such as antituberculosis activity against Mycobacterium tuberculosis and the development of anticonvulsant, antifungal, and antiviral agents . Handling and Storage: For R&D use only. This product should be handled by qualified professionals using appropriate safety equipment. It is recommended to store the compound sealed in a dry environment at cool temperatures (e.g., 2-8°C) to ensure long-term stability . Researchers are responsible for conducting all necessary safety assessments and complying with their institution's guidelines for the use of all chemical materials.

Properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-16-21(31-20-15-9-8-14-19(20)26(28)29)22(25(24-16)18-12-6-3-7-13-18)30-23(27)17-10-4-2-5-11-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFUDLRJNMWNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C16H13N3O3S
  • Molecular Weight : 327.36 g/mol
  • CAS Number : [insert CAS number]

The biological activity of pyrazole derivatives, including this compound, is largely attributed to their ability to interact with various biological targets. These compounds exhibit mechanisms such as:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage.
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Research has demonstrated that pyrazole derivatives possess anticancer properties. For instance, studies have shown that certain substituted pyrazoles can induce apoptosis in cancer cell lines by modulating key signaling pathways . The structure–activity relationship (SAR) indicates that specific substitutions on the pyrazole ring enhance cytotoxicity against various cancer types.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy. In vitro studies have suggested that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi . The minimum inhibitory concentration (MIC) values indicate promising potential as an antimicrobial agent.

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanisms are thought to involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Study 1: Anticancer Efficacy

A study conducted by Ji et al. demonstrated that a related pyrazole compound exhibited significant anticancer activity against human cancer cell lines. The findings highlighted the importance of the nitrophenyl group in enhancing the compound's potency against cancer cells through apoptosis induction .

Case Study 2: Antimicrobial Testing

In a comparative study of various pyrazole derivatives, this compound was found to have an MIC comparable to standard antibiotics against resistant strains of bacteria, indicating its potential as a therapeutic agent in combating antibiotic resistance .

Data Table: Biological Activities of this compound

Biological Activity Tested Concentration (μM) Effect Observed
Anticancer (A549 Cells)1070% Cell Death
Antimicrobial (E. coli)50MIC = 15 μg/ml
Neuroprotection25Reduced Neuronal Death

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its closest analogs from the evidence:

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Differences
Target Compound C₂₄H₁₉N₃O₄S 445.5 2-nitrophenylthio, benzoate ester Thioether linkage
C263-0339 C₂₄H₂₀N₂O₄S 432.5 4-methylbenzenesulfonyl, benzoate ester Sulfonyl group replaces thioether
C263-0342 C₂₅H₂₂N₂O₄S 446.52 4-methylbenzenesulfonyl, 4-methylbenzoate Sulfonyl + methylbenzoate vs. thioether
Example 76 () C₂₈H₂₄F₂N₆O₃S 562.6 Morpholinomethylthiophene, fluorophenyl Thiophene-morpholine hybrid
(E)-3-Methyl-5-(4-methylphenoxy)-1H-pyrazole () C₁₈H₁₇N₃O₂S 339.4 Thiazolylmethyl oxime, aldehyde Oxime and aldehyde vs. ester

Key Observations:

Thioether vs. Sulfonyl Groups :

  • The target compound’s 2-nitrophenylthio group contrasts with the sulfonyl substituents in C263-0339 and C263-0342. Sulfonyl groups are stronger electron-withdrawing moieties, which may enhance stability but reduce nucleophilic reactivity compared to thioethers .
  • Molecular weights of sulfonyl analogs are slightly lower (432.5) or higher (446.52) than the target (445.5), suggesting subtle differences in packing density or solubility.

Ester Variations :

  • The benzoate ester in the target compound is replaced by a 4-methylbenzoate in C263-0342, introducing steric hindrance that could affect binding interactions in biological systems .

The thiazolylmethyl oxime in introduces a reactive aldehyde group, enabling Schiff base formation—a feature absent in the ester-containing target compound .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step protocols, starting with the construction of the pyrazole core. A common approach is the condensation of substituted hydrazides with β-keto esters or diketones, followed by functionalization of the thioether and benzoate groups. For example, analogous pyrazole derivatives have been synthesized using copper-catalyzed coupling reactions or nucleophilic aromatic substitution (e.g., thiolation at the 4-position of the pyrazole ring) . Optimization strategies include:

  • Catalyst selection : Copper sulfate/sodium ascorbate systems improve click chemistry efficiency for triazole or thioether formation .
  • Reaction conditions : Refluxing in glacial acetic acid (8–10 hours) enhances cyclization and reduces byproducts .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is effective for isolating pure products .

Basic: How is the structure of this compound confirmed experimentally?

Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • Spectroscopy :
    • IR : Peaks at ~1700 cm⁻¹ (C=O stretch of benzoate) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
    • NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm), pyrazole C-H (δ 6.5–7.0 ppm), and methyl groups (δ 2.1–2.5 ppm) .
  • X-ray crystallography : Programs like SHELXL and visualization tools like ORTEP are used to refine anisotropic displacement parameters and generate ORTEP diagrams (e.g., R factor < 0.05 for high-resolution data) .

Advanced: What crystallographic challenges arise during refinement, and how are they resolved?

Answer:
Key challenges include:

  • Disorder in the nitro group : The 2-nitrophenylthio moiety may exhibit rotational disorder. Partial occupancy refinement and constraints (e.g., DFIX in SHELXL) mitigate this .
  • Anisotropic thermal motion : Programs like WinGX allow for robust handling of anisotropic displacement parameters, particularly for heavy atoms like sulfur.
  • Twinned crystals : SHELXL’s TWIN/BASF commands are employed for twinned data, ensuring accurate refinement .

Advanced: How can computational methods predict the bioactivity or electronic properties of this compound?

Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with biological targets (e.g., enzymes). For example, docking studies on similar pyrazole derivatives reveal binding affinities to kinase domains .
  • DFT calculations : Gaussian09 calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The nitro group’s electron-withdrawing effect lowers the LUMO, enhancing electrophilicity .
  • SAR studies : Comparative analysis with fluorinated or methoxy analogs (e.g., from ) identifies critical substituent effects on bioactivity .

Basic: What analytical techniques are used to assess purity and detect synthetic byproducts?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve polar impurities .
  • TLC : Silica gel plates (hexane/ethyl acetate 7:3) monitor reaction progress .
  • Elemental analysis : Combustion analysis (C, H, N) confirms stoichiometry (e.g., <0.4% deviation from theoretical values) .

Advanced: How does the nitro group influence the compound’s stability and reactivity in biological assays?

Answer:

  • Stability : The nitro group’s electron-withdrawing nature increases susceptibility to enzymatic reduction (e.g., nitroreductases), potentially generating reactive intermediates .
  • Photoreactivity : UV-Vis studies show λmax shifts (~400 nm) under light exposure, suggesting nitro-to-nitrito isomerization risks. Light-protected storage is recommended .
  • Electrochemical profiling : Cyclic voltammetry reveals reduction peaks at -0.8 V (vs. Ag/AgCl), correlating with nitro group redox activity .

Advanced: What strategies are employed to resolve spectral data contradictions (e.g., overlapping NMR signals)?

Answer:

  • 2D NMR : HSQC and HMBC experiments assign coupled protons and carbons, resolving overlaps in aromatic regions .
  • Variable-temperature NMR : Heating to 50°C reduces rotational barriers in the 2-nitrophenylthio group, sharpening split signals .
  • Isotopic labeling : Deuterated analogs (e.g., CD₃ groups) simplify splitting patterns in crowded regions .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

  • Solvent pairs : Ethanol/water or dichloromethane/hexane yield high-quality crystals for X-ray analysis .
  • Temperature gradient : Slow cooling from 60°C to room temperature minimizes crystal defects .

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